molecular formula C15H25BF2O2 B14898309 2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14898309
M. Wt: 286.17 g/mol
InChI Key: BSGNUAQEVMLDTN-UHFFFAOYSA-N
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Description

2-(7,7-Difluorospiro[35]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that features a spirocyclic structure with fluorine atoms and a boron-containing dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7,7-difluorospiro[3.5]nonan-2-one with a boron-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced boron-containing compounds.

    Substitution: The fluorine atoms in the spirocyclic structure can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to enhance reaction efficiency .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7,7-Difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a spirocyclic structure with fluorine atoms and a boron-containing dioxaborolane moiety.

Properties

Molecular Formula

C15H25BF2O2

Molecular Weight

286.17 g/mol

IUPAC Name

2-(7,7-difluorospiro[3.5]nonan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H25BF2O2/c1-12(2)13(3,4)20-16(19-12)11-9-14(10-11)5-7-15(17,18)8-6-14/h11H,5-10H2,1-4H3

InChI Key

BSGNUAQEVMLDTN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCC(CC3)(F)F

Origin of Product

United States

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